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Compound of Interest

Compound Name: ethyl beta-D-glucopyranoside

Cat. No.: B7909758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for ethyl

β-D-glucopyranoside (CAS RN: 3198-49-0), a derivative of glucose with significant applications

in chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for acquiring these spectra.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for ethyl β-D-

glucopyranoside. For clarity, where specific experimental data for the ethyl derivative is not

readily available in the literature, data from the closely related methyl β-D-glucopyranoside or

D-glucose are provided as a reference and are duly noted.

Table 1: 1H NMR Spectroscopic Data
Note: Specific, experimentally verified 1H NMR chemical shifts and coupling constants for ethyl

β-D-glucopyranoside are not consistently reported in publicly available literature. The data

presented below is a representative spectrum for a similar compound, methyl β-D-

glucopyranoside, in D2O, which is expected to show a very similar pattern for the

glucopyranosyl ring protons.
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 ~4.38 d ~7.8

H-2 ~3.26 dd ~7.8, 9.0

H-3 ~3.49 t ~9.0

H-4 ~3.38 t ~9.0

H-5 ~3.47 ddd ~9.0, 5.0, 2.0

H-6a ~3.93 dd ~12.0, 2.0

H-6b ~3.73 dd ~12.0, 5.0

-OCH2CH3 q

-OCH2CH3 t

Table 2: 13C NMR Spectroscopic Data
The following 13C NMR chemical shifts have been reported for ethyl β-D-glucopyranoside.[1]

Carbon Chemical Shift (δ, ppm)

C-1 103.5

C-2 74.2

C-3 76.9

C-4 70.7

C-5 76.8

C-6 61.8

-OCH2CH3 65.5

-OCH2CH3 15.3
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Table 3: Infrared (IR) Spectroscopy Peak Assignments
Note: A specific, fully assigned IR spectrum for ethyl β-D-glucopyranoside is not readily

available. The following table provides characteristic absorption bands expected for this

molecule based on the functional groups present and comparison with spectra of similar

carbohydrates.

Wavenumber (cm-1) Intensity Assignment

~3350 Strong, Broad
O-H stretching (hydrogen-

bonded)

~2900 Medium C-H stretching (aliphatic)

~1450 Medium C-H bending

~1100 - 1000 Strong
C-O stretching (alcohols,

ether)

Below 1000 Medium-Weak

Fingerprint region, C-C

stretching, C-O-C glycosidic

bond vibrations

Table 4: Mass Spectrometry (MS) Fragmentation Data
Note: Experimental mass spectrometry data with detailed fragmentation for ethyl β-D-

glucopyranoside is not widely published. The expected fragmentation pattern under Electron

Ionization (EI) would involve the initial formation of a molecular ion [M]+• followed by

fragmentation of the glycosidic bond and subsequent losses of small neutral molecules.
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m/z Proposed Fragment

208 [C8H16O6]+• (Molecular Ion)

163 [M - OCH2CH3]+

145 [M - OCH2CH3 - H2O]+

113

73

60

45 [OCH2CH3]+

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of ethyl β-D-

glucopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra for the structural elucidation of

ethyl β-D-glucopyranoside.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of high-purity ethyl β-D-glucopyranoside.

Dissolve the sample in approximately 0.6 mL of deuterium oxide (D2O).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for 1H

and 13C detection.
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1H NMR Acquisition:

Tune and match the probe for the 1H frequency.

Acquire a one-dimensional 1H NMR spectrum.

Typical parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: ~12 ppm.

Number of scans: 16-64 (depending on sample concentration).

Relaxation delay: 1-2 seconds.

Process the spectrum with Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual HDO signal (δ 4.79 ppm at 298 K).

13C NMR Acquisition:

Tune and match the probe for the 13C frequency.

Acquire a one-dimensional 13C NMR spectrum with proton decoupling.

Typical parameters:

Pulse sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

Spectral width: ~200 ppm.

Number of scans: 1024 or more (due to the low natural abundance of 13C).

Relaxation delay: 2-5 seconds.

Process the spectrum with Fourier transformation, phase correction, and baseline

correction.
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Reference the spectrum using an internal or external standard (e.g., a known solvent peak

or a reference compound).

2D NMR Experiments (Optional but Recommended for full assignment):

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such

as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),

and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.[2][3]

Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum of ethyl β-D-glucopyranoside to identify its functional

groups.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[4][5] Record a

background spectrum of the empty ATR accessory.

Place a small amount of solid ethyl β-D-glucopyranoside powder directly onto the ATR

crystal.

Apply pressure using the built-in clamp to ensure good contact between the sample and

the crystal surface.[4]

Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[6]

Data Acquisition:

Collect the sample spectrum over a typical range of 4000-400 cm-1.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
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The instrument's software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional group vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of ethyl β-D-

glucopyranoside.

Methodology (Electron Ionization - EI):

Sample Introduction:

For a volatile compound like ethyl β-D-glucopyranoside, direct insertion probe (DIP) or gas

chromatography (GC) can be used for sample introduction.

For DIP, a small amount of the sample is placed in a capillary tube at the end of the probe.

For GC-MS, the sample is first dissolved in a suitable volatile solvent and then injected

into the GC.

Instrumentation:

A mass spectrometer equipped with an Electron Ionization (EI) source.[7][8][9]

Ionization and Fragmentation:

The sample is vaporized in the ion source.

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules,

causing ionization and fragmentation.[10]

Mass Analysis:
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The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Analysis:

The resulting mass spectrum is a plot of ion abundance versus m/z.

Identify the molecular ion peak to determine the molecular weight.

Analyze the fragmentation pattern to gain structural information.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like ethyl β-D-glucopyranoside.
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Caption: General workflow for the spectroscopic analysis of ethyl β-D-glucopyranoside.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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